Pyridoxine Hydrochloride

Description

Pyridoxine hydrochloride is the hydrochloride salt of pyridoxine. It is a hydrochloride and a vitamin B6. It contains a pyridoxine.

This compound is the hydrochloride salt form of pyridoxine, a water-soluble vitamin B. This compound is converted into the active form, pyridoxal 5'-phosphate (PLP), an essential cofactor in many enzymatic activities including synthesis of amino acids, neurotransmitters, and sphingolipids. This vitamin is essential to red blood cell, nervous system, and immune systems functions and helps maintain normal blood glucose levels.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 3 approved and 2 investigational indications.

Pyridoxine is the 4-methanol form of vitamin B6 and is converted to pyridoxal 5-phosphate in the body. Pyridoxal 5-phosphate is a coenzyme for synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, aminolevulinic acid. Although pyridoxine and vitamin B6 are still frequently used as synonyms, especially by medical researchers, this practice is erroneous and sometimes misleading. Pyridoxine is one of the compounds that can be called vitamin B6. Pyridoxine assists in the balancing of sodium and potassium as well as promoting red blood cell production. It is linked to cancer immunity and helps fight the formation of homocysteine. It has been suggested that Pyridoxine might help children with learning difficulties, and may also prevent dandruff, eczema, and psoriasis. In addition, pyridoxine can help balance hormonal changes in women and aid in immune system. Lack of pyridoxine may cause anemia, nerve damage, seizures, skin problems, and sores in the mouth. Deficiency, though rare because of widespread distribution in foods, leads to the development of peripheral neuritis in adults and affects the central nervous system in children.

See also: Pyridoxine (has active moiety); Doxylamine succinate; this compound (component of); Niacinamide; this compound; tyrosine (component of) ... View More ...

Properties

IUPAC Name |

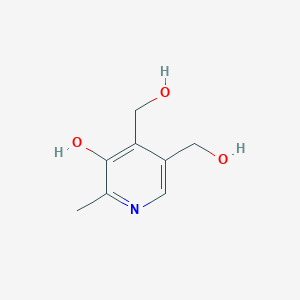

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQODAHGAHPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-23-6 (Parent) | |

| Record name | Pyridoxine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040792 | |

| Record name | Pyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | Pyridoxine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets | |

CAS No. |

58-56-0, 12001-77-3 | |

| Record name | Pyridoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin B6, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68Y4CF58BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridoxine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Central Role of Pyridoxine Hydrochloride in Neuronal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine hydrochloride, the hydrochloride salt of vitamin B6, is a critical water-soluble vitamin with profound implications for neuronal health and function. Its biological significance is realized through its conversion to the active coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP), which is indispensable for a vast array of enzymatic reactions in the central and peripheral nervous systems. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of pyridoxine in neuronal cells. It delves into its pivotal role in neurotransmitter synthesis, the maintenance of the glutamate-GABA equilibrium, its contribution to myelin formation through sphingolipid metabolism, and its emerging role as a direct and indirect antioxidant. This document summarizes key quantitative data, provides detailed experimental protocols for foundational assays, and presents visual diagrams of core pathways to offer a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction

Vitamin B6 is a collective term for a group of six interconvertible compounds: pyridoxine (PN), pyridoxal (PL), pyridoxamine (B1203002) (PM), and their phosphorylated forms. This compound is a common supplemental form. Within the cell, these vitamers are converted to the biologically active form, pyridoxal 5'-phosphate (PLP). PLP is a coenzyme for more than 140 enzymatic reactions, the majority of which are involved in amino acid metabolism.[1] In the context of neuroscience, PLP's functions are paramount, influencing everything from synaptic transmission to the structural integrity of neurons.[2] Deficiencies in pyridoxine can lead to severe neurological consequences, including irritability, seizures, and peripheral neuropathy, while paradoxically, excessive intake can also induce sensory neuropathy.[3][4] This guide will elucidate the core molecular mechanisms that underpin the essential and complex role of pyridoxine in the nervous system.

The Vitamin B6 Salvage Pathway: Conversion to the Active Coenzyme

This compound, once absorbed, enters the vitamin B6 salvage pathway to be converted into the active coenzyme, PLP. This process is crucial for its function and is tightly regulated within neuronal cells.

The primary steps involve:

-

Phosphorylation: Pyridoxine is phosphorylated by the enzyme pyridoxal kinase (PDXK) to form pyridoxine 5'-phosphate (PNP).[5]

-

Oxidation: Pyridoxine-5'-phosphate oxidase (PNPO) then catalyzes the oxidation of PNP to the active form, pyridoxal 5'-phosphate (PLP).[5]

PLP is the form that binds to apoenzymes to create functional holoenzymes.

Core Mechanisms of Action in Neuronal Cells

Indispensable Coenzyme in Neurotransmitter Synthesis

PLP is a critical cofactor for decarboxylase enzymes that catalyze the synthesis of several key neurotransmitters.[6]

-

GABA Synthesis: PLP is the coenzyme for glutamate (B1630785) decarboxylase (GAD), which catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[7] This is fundamental for maintaining synaptic inhibition and preventing excitotoxicity. There are two isoforms of GAD, GAD65 and GAD67, which differ in their regulation and cofactor saturation.[8]

-

Dopamine (B1211576) and Serotonin (B10506) Synthesis: The enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, is PLP-dependent and catalyzes the final step in the synthesis of dopamine from L-DOPA and serotonin from 5-hydroxytryptophan (B29612) (5-HTP).[5][9]

Role in Sphingolipid Synthesis and Myelination

PLP is a cofactor for serine palmitoyltransferase, the rate-limiting enzyme in the de novo synthesis of sphingolipids.[10] Sphingolipids, such as ceramides (B1148491) and sphingomyelin, are essential components of neuronal membranes and are particularly enriched in the myelin sheath that insulates axons, facilitating rapid nerve impulse conduction.[1]

Antioxidant Properties

Pyridoxine has demonstrated direct and indirect antioxidant properties. It can scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.[11] Indirectly, PLP is a cofactor for enzymes in the transsulfuration pathway, which is involved in the synthesis of the endogenous antioxidant glutathione (B108866) (GSH).[12] Studies have shown that pyridoxine can increase GSH levels in astrocytes, conferring neuroprotection.[12]

Quantitative Data

The following tables summarize key quantitative data from various studies on the effects and properties of pyridoxine and PLP-dependent enzymes.

| Parameter | Value | Organism/System | Reference |

| Km (Pyridoxal) | <10 µM | Human Pyridoxal Kinase | [5] |

| kcat (Pyridoxal) | 85 min-1 (with K+) | Human Pyridoxal Kinase | [5] |

| kcat (Pyridoxal) | 200 min-1 (with Na+) | Human Pyridoxal Kinase | [5] |

| Km (L-DOPA) | 414 µM | Human AADC (Caudate Nucleus) | [13] |

| Vmax (L-DOPA) | 482 pmol/min/g wet weight | Human AADC (Caudate Nucleus) | [13] |

| Km (5-HTP) | 90 µM | Human AADC (Caudate Nucleus) | [13] |

| Vmax (5-HTP) | 71 pmol/min/g wet weight | Human AADC (Caudate Nucleus) | [13] |

| Table 1: Kinetic Parameters of Key Enzymes in Pyridoxine Metabolism and Neurotransmitter Synthesis. |

| Condition | Effect on Neuronal Cell Viability | Cell Line | Reference |

| 200 nM Pyridoxine | 17% increase in cell death | SH-SY5Y Neuroblastoma | [5] |

| 400 nM Pyridoxine | 30% increase in cell death | SH-SY5Y Neuroblastoma | [5] |

| 10-8 M Pyridoxine | Significant reduction in glutamate-induced cytotoxicity | Rat Pup Cerebellar Granular Cells | [14] |

| 10-7 M Pyridoxine | Significant reduction in glutamate-induced cytotoxicity (more effective than 10-8 M) | Rat Pup Cerebellar Granular Cells | [14] |

| Table 2: Effects of Pyridoxine on Neuronal Cell Viability. |

| Treatment | Brain Region | Change in Neurotransmitter Level | Animal Model | Reference |

| Pyridoxine HCl (4 and 10 mg/kg/day for 20 days) | Whole Brain | Significant increase in 5-HTP and partial increase in Serotonin | Rat | [4] |

| Pyridoxine (10 mg/kg for 5 days) after 3-NPA induced stress | Cortex, Striatum, Cerebellum/Medulla Oblongata | Restoration of Dopamine levels | Rat | [15] |

| High-dose Pyridoxine (400 mg/kg, single injection) | Hippocampus, Cerebellum | Statistically significant decrease in GABA | Rat | [16] |

| Pyridoxine administration (350 mg/kg, twice daily for 21 days) | Hippocampus | Significant increase in GAD67 protein levels | Mouse | [7] |

| Table 3: In Vivo Effects of Pyridoxine Supplementation on Neurotransmitter Levels. |

Experimental Protocols

Assay for Aromatic L-Amino Acid Decarboxylase (AADC) Activity in Brain Tissue

This protocol is adapted from methods using high-performance liquid chromatography (HPLC) with electrochemical detection to measure the products of AADC activity.[13]

Objective: To quantify the enzymatic activity of AADC in brain homogenates using L-DOPA or 5-HTP as a substrate.

Materials:

-

Brain tissue (e.g., human caudate nucleus or rat striatum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.2)

-

Substrate solutions: L-DOPA (e.g., 1 mM) and 5-HTP (e.g., 1 mM)

-

Pyridoxal 5'-phosphate (PLP) solution (e.g., 1 mM)

-

AADC inhibitor (e.g., NSD-1015) for blank measurements

-

Perchloric acid (PCA)

-

HPLC system with an electrochemical detector

-

Reversed-phase C18 column

Procedure:

-

Tissue Homogenization: Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. The supernatant is used as the enzyme source.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the brain homogenate supernatant, PLP solution (to a final concentration of 0.01-0.1 mM), and homogenization buffer.

-

Enzyme Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the substrate (L-DOPA or 5-HTP). For blank reactions, add the AADC inhibitor prior to the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes for L-DOPA, up to 240 minutes for 5-HTP, within the linear range of the assay).[13]

-

Reaction Termination: Stop the reaction by adding ice-cold PCA to precipitate proteins.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Inject the filtered sample into the HPLC system. Separate the product (dopamine or serotonin) from the substrate and other components on the C18 column using an appropriate mobile phase.

-

Detection and Quantification: Detect the product using an electrochemical detector set at an appropriate potential. Quantify the amount of product formed by comparing the peak area to a standard curve of known concentrations of dopamine or serotonin.

-

Calculation of Enzyme Activity: Express the AADC activity as pmol or nmol of product formed per minute per milligram of protein or per gram of wet tissue weight.

Measurement of Sphingolipid Synthesis in Neuronal Cell Culture

This protocol outlines a general method for monitoring de novo sphingolipid synthesis using stable-isotope labeling followed by liquid chromatography-mass spectrometry (LC-MS).

Objective: To quantify the synthesis of new sphingolipids in cultured neurons.

Materials:

-

Neuronal cell culture (e.g., primary hippocampal neurons)

-

Cell culture medium

-

Stable isotope-labeled precursors (e.g., [13C]-serine or [13C]-palmitate)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling: Culture neuronal cells to the desired confluency. Replace the standard culture medium with a medium containing the stable isotope-labeled precursor. Incubate for a specified period to allow for the incorporation of the label into newly synthesized sphingolipids.

-

Cell Harvesting and Lipid Extraction: Harvest the cells and perform a lipid extraction using a method such as the Bligh and Dyer method. This will separate the lipids from other cellular components.

-

Sample Preparation for LC-MS: Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS system.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable liquid chromatography method to separate the different sphingolipid species.

-

Mass Spectrometry Detection: Use the mass spectrometer to detect and quantify the labeled and unlabeled sphingolipid species based on their mass-to-charge ratios.

-

Data Analysis: Calculate the rate of de novo sphingolipid synthesis by determining the ratio of labeled to unlabeled sphingolipids.

Neurological Implications of Pyridoxine Imbalance

Pyridoxine Deficiency

A deficiency in pyridoxine leads to a reduction in PLP levels, which can have devastating effects on the nervous system. The impaired activity of GAD results in decreased GABA synthesis, leading to a shift in the excitatory/inhibitory balance towards excitation. This hyperexcitability is thought to be the underlying cause of seizures associated with pyridoxine deficiency, particularly in infants.[3] Furthermore, reduced synthesis of other neurotransmitters and impaired sphingolipid metabolism can contribute to peripheral neuropathy and developmental delays.[3]

Pyridoxine Toxicity

Paradoxically, excessive intake of pyridoxine can also lead to neurological damage, primarily a sensory neuropathy.[4] The exact mechanism is still under investigation, but a leading hypothesis is that high concentrations of pyridoxine competitively inhibit pyridoxal kinase, the enzyme that phosphorylates it.[5] This inhibition could lead to a functional deficiency of PLP, despite high levels of pyridoxine, thus mimicking the effects of a true deficiency.

Conclusion

This compound, through its conversion to pyridoxal 5'-phosphate, is a cornerstone of neuronal function. Its role as a coenzyme in the synthesis of key neurotransmitters is fundamental to synaptic communication and the overall balance of excitation and inhibition in the brain. Furthermore, its contributions to myelin formation and its antioxidant properties underscore its importance in maintaining the structural and functional integrity of the nervous system. A thorough understanding of the intricate mechanisms of action of pyridoxine, as well as the consequences of its imbalance, is crucial for the development of therapeutic strategies for a wide range of neurological and psychiatric disorders. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of this essential vitamin in neuronal health and disease.

References

- 1. Glutamate Decarboxylase from Lactic Acid Bacteria—A Key Enzyme in GABA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridoxine, regardless of serotonin levels, increases production of 5-hydroxytryptophan in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Consequences of decreased brain serotonin in the pyridoxine-deficient young rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of pyridoxine in GABA synthesis and degradation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caringsunshine.com [caringsunshine.com]

- 9. [PDF] The neurochemical consequences of aromatic L-amino acid decarboxylase deficiency | Semantic Scholar [semanticscholar.org]

- 10. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural characterization of the mechanism through which human glutamic acid decarboxylase auto-activates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Demonstration of aromatic l-amino acid decarboxylase activity in human brain with l-dopa and l-5-hydroxytryptophan as substrates by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Purification and properties of aromatic L-amino acid decarboxylase (4.1.1.28) of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Riboflavin and pyridoxine restore dopamine levels and reduce oxidative stress in brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of vitamin B6 on gamma-aminobutyric acid level in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Disturbance of GABA metabolism in pyridoxine-dependent seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Pathway of Pyridoxine Hydrochloride Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine hydrochloride, a common supplemental form of vitamin B6, is a critical pro-vitamin that undergoes a series of metabolic transformations to yield its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP). PLP is an essential cofactor for over 140 enzymatic reactions, playing a pivotal role in amino acid metabolism, neurotransmitter synthesis, heme biosynthesis, and glycogenolysis. Understanding the intricate biochemical pathway of this compound metabolism is paramount for researchers in nutrition, neuroscience, and drug development, as dysregulation of this pathway is implicated in various pathological conditions. This technical guide provides an in-depth exploration of the core metabolic pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Metabolic Pathway

The metabolism of this compound can be broadly divided into two main phases: the conversion of pyridoxine to the active coenzyme pyridoxal 5'-phosphate (PLP), and the catabolism of vitamin B6 to the excretory product, 4-pyridoxic acid.

Absorption and Initial Phosphorylation

Following oral administration, this compound is readily absorbed in the jejunum via passive diffusion.[1] Upon entering the enterocytes and subsequently the bloodstream, pyridoxine is taken up by various tissues, with the liver being the primary site of its metabolism.[1] The initial and rate-limiting step in the activation of pyridoxine is its phosphorylation to pyridoxine 5'-phosphate (PNP). This reaction is catalyzed by the enzyme pyridoxal kinase (PDXK) , a crucial enzyme in the vitamin B6 salvage pathway.[2][3]

Oxidation to Pyridoxal 5'-Phosphate (PLP)

Pyridoxine 5'-phosphate (PNP) is then oxidized to the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). This reaction is catalyzed by pyridoxine 5'-phosphate oxidase (PNPO) , a flavin mononucleotide (FMN)-dependent enzyme.[2] PNPO is a key regulatory point in vitamin B6 metabolism and is subject to product feedback inhibition by PLP.[4][5] This regulatory mechanism ensures the maintenance of appropriate intracellular PLP levels.

The Salvage Pathway

The metabolic network for vitamin B6 interconversion is often referred to as the salvage pathway. This pathway allows for the phosphorylation of other dietary B6 vitamers, such as pyridoxal (PL) and pyridoxamine (B1203002) (PM), by pyridoxal kinase to their respective phosphate (B84403) esters, pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP).[2] PNPO can then convert PMP to PLP, ensuring that all forms of vitamin B6 can be converted to the active coenzyme.[2]

Catabolism to 4-Pyridoxic Acid

The primary excretory product of vitamin B6 metabolism is 4-pyridoxic acid (4-PA).[6][7] The formation of 4-PA occurs mainly in the liver through the oxidation of pyridoxal. This oxidation is catalyzed by two main enzymes: a non-specific aldehyde oxidase and an NAD+-dependent aldehyde dehydrogenase .[6] 4-Pyridoxic acid is then released into the circulation and excreted in the urine.[7][8]

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters of the key enzymes involved in pyridoxine metabolism. It is important to note that these values can vary depending on the species, tissue, and experimental conditions.

| Enzyme | Substrate | Organism/Tissue | Km (µM) | kcat (s⁻¹) | Vmax | Reference |

| Pyridoxal Kinase (PDXK) | Pyridoxal | Human | <10 (in the presence of K⁺) | 200 min⁻¹ (in the presence of Na⁺), 85 min⁻¹ (in the presence of K⁺) | >85 pmol/min/µg | [9][10] |

| MgATP | Human | <25 (in the presence of K⁺) | - | - | [9] | |

| Pyridoxine 5'-Phosphate Oxidase (PNPO) | Pyridoxine 5'-phosphate (PNP) | E. coli | 2 | 0.76 | - | |

| Pyridoxamine 5'-phosphate (PMP) | E. coli | 105 | 1.72 | - | ||

| Pyridoxine 5'-phosphate (PNP) | Rabbit Liver | 8.2 | 42 min⁻¹ | - | ||

| Pyridoxamine 5'-phosphate (PMP) | Rabbit Liver | 3.6 | 6.2 min⁻¹ | - | ||

| NAD+-dependent Aldehyde Dehydrogenase | Pyridoxal | Rat | 75 | - | - | |

| NAD+ | Rat | 260 | - | - |

Pharmacokinetic Parameters of Oral this compound in Humans

This table presents a summary of pharmacokinetic parameters for pyridoxine and its major metabolites following oral administration of this compound.

| Parameter | Pyridoxine (PN) | Pyridoxal (PL) | Pyridoxal 5'-Phosphate (PLP) | 4-Pyridoxic Acid (4-PA) | Reference |

| Cmax | Varies with dose | ~195 ng/mL (40 mg dose) | Dose-independent above a certain intake | Varies with dose | [11][12] |

| tmax | ~0.35 hours (absorption half-life) | ~1.3 h (40 mg dose) | - | Varies with dose | [11][12] |

| Half-life (t½) | ~15-20 days (elimination) | 36-95 hours (elimination of all metabolites) | - | - | [1][13] |

| Volume of Distribution (Vd) | ~0.60 L/kg | - | - | - | [12] |

| Renal Clearance (mL/min/1.73 m²) | 257.5 ± 92.1 | 20.1 ± 6.0 | - | 249.8 ± 48.2 | [13] |

Concentration of Vitamin B6 Vitamers in Human Plasma

The following table provides reference ranges for the concentrations of various vitamin B6 vitamers in human plasma.

| Vitamer | Concentration Range (nmol/L) | Reference |

| Pyridoxal 5'-Phosphate (PLP) | 29.5 - 88.0 | |

| Pyridoxal (PL) | 1.0 - 41.4 | |

| Pyridoxine (PN) | Nondetectable - 41.4 | |

| Pyridoxamine (PM) | Nondetectable - 17.6 | |

| Pyridoxamine 5'-Phosphate (PMP) | Nondetectable - 14.9 | |

| 4-Pyridoxic Acid (4-PA) | Varies with intake |

Note: A plasma PLP level of ≥ 30 nmol/L is generally considered indicative of adequate vitamin B6 status in adults.[14]

Experimental Protocols

Pyridoxal Kinase (PDXK) Activity Assay

Principle: This assay measures the rate of pyridoxal 5'-phosphate (PLP) formation from pyridoxal and ATP, catalyzed by pyridoxal kinase in a tissue homogenate or purified enzyme preparation. The product, PLP, is quantified by HPLC with fluorescence detection.

Materials:

-

Tissue homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM DTT)

-

Assay buffer (e.g., 20 mM potassium phosphate, pH 6.1)

-

Pyridoxal (PL) solution (e.g., 10 µM in assay buffer)

-

MgATP solution (e.g., 300 µM in assay buffer)

-

Reaction stop solution (e.g., 10% trichloroacetic acid)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Homogenize tissue samples in ice-cold homogenization buffer. Centrifuge the homogenate to obtain a clear supernatant. Determine the protein concentration of the supernatant.

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the tissue supernatant, assay buffer, and pyridoxal solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the MgATP solution.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of cold stop solution.

-

-

PLP Quantification:

-

Centrifuge the stopped reaction mixture to pellet precipitated proteins.

-

Analyze the supernatant for PLP content using a validated HPLC method with fluorescence detection.

-

Generate a standard curve using known concentrations of PLP to quantify the amount of product formed.

-

-

Calculation of Activity: Express the pyridoxal kinase activity as nmol of PLP formed per minute per milligram of protein.

Pyridoxine 5'-Phosphate Oxidase (PNPO) Activity Assay

Principle: This assay measures the conversion of pyridoxine 5'-phosphate (PNP) to pyridoxal 5'-phosphate (PLP) by PNPO. The product, PLP, is quantified by HPLC-MS/MS.

Materials:

-

Dried blood spots (DBS) or tissue homogenates

-

Incubation buffer (e.g., Tris-HCl buffer)

-

Pyridoxine 5'-phosphate (PNP) solution

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Punch a disc from a dried blood spot or prepare a tissue homogenate.

-

Enzymatic Reaction:

-

Incubate the DBS disc or tissue homogenate in the incubation buffer containing a known concentration of PNP.

-

The incubation is typically carried out for a specific time (e.g., 30 minutes) at a controlled temperature.

-

-

PLP Quantification:

-

Stop the reaction and extract the vitamers.

-

Quantify the amount of PLP produced using a validated LC-MS/MS method.

-

-

Calculation of Activity: The PNPO activity is determined by the amount of PLP formed during the incubation period.

Quantification of 4-Pyridoxic Acid in Urine by HPLC

Principle: This method quantifies the major catabolite of vitamin B6, 4-pyridoxic acid (4-PA), in urine samples using reverse-phase HPLC with UV or fluorescence detection.

Materials:

-

Urine sample

-

Phosphate buffer (e.g., 60 mmol/L, pH 7.0)

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a mixture of methanol (B129727) and sodium phosphate buffer with an ion-pairing agent)

-

4-Pyridoxic acid standard solution

Procedure:

-

Sample Preparation:

-

Dilute the urine sample with the phosphate buffer.

-

Filter the diluted sample through a 0.2 µm filter.

-

-

HPLC Analysis:

-

Inject the filtered sample into the HPLC system.

-

Separate 4-PA from other urine components on the C18 column using the specified mobile phase.

-

Detect 4-PA using a UV detector (e.g., at 302 nm) or a fluorescence detector.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of 4-PA.

-

Quantify the 4-PA concentration in the urine sample by comparing its peak area to the standard curve.

-

The urinary 4-PA level is typically normalized to urinary creatinine (B1669602) concentration.[8]

-

Visualization of Pathways and Workflows

Biochemical Pathway of this compound Metabolism

References

- 1. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. PDXK - Wikipedia [en.wikipedia.org]

- 4. Allosteric feedback inhibition of pyridoxine 5'-phosphate oxidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridoxic Acid | Rupa Health [rupahealth.com]

- 7. Pyridoxic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Urinary 4-pyridoxic acid excretion in 24-hour versus random urine samples as a measurement of vitamin B6 status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. Determination of total pyridoxal in human plasma following oral administration of vitamin B6 by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. emedicine.medscape.com [emedicine.medscape.com]

The Pivotal Role of Pyridoxine Hydrochloride as a Coenzyme Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine hydrochloride, a vitamer of vitamin B6, is a critical precursor to the metabolically active coenzyme pyridoxal (B1214274) 5'-phosphate (PLP). PLP is indispensable for a vast array of enzymatic reactions, participating in over 140 distinct catalytic activities, which equates to approximately 4% of all classified enzymatic reactions.[1][2] Its central role in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis underscores its importance in cellular homeostasis. This technical guide provides an in-depth exploration of the conversion of this compound to PLP, the kinetic parameters of the key enzymes involved, detailed experimental protocols for the assessment of PLP levels and PLP-dependent enzyme activity, and a visualization of the underlying biochemical pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and metabolic research.

Introduction

Vitamin B6 exists in several forms, collectively known as vitamers, including pyridoxine, pyridoxal, and pyridoxamine (B1203002).[3] this compound is a common supplemental form of vitamin B6. For it to be biologically active, it must be converted into its coenzyme form, pyridoxal 5'-phosphate (PLP). This conversion is a two-step enzymatic process that primarily occurs in the liver.[4] The resulting PLP molecule is a highly versatile coenzyme that participates in a wide range of biochemical reactions, including transamination, decarboxylation, racemization, and beta-elimination reactions involving amino acids.[5][6] The ability of PLP to covalently bind to the substrate and act as an electrophilic catalyst allows it to stabilize various carbanionic reaction intermediates, which is key to its catalytic function.[5] Dysregulation of PLP metabolism has been implicated in numerous disease states, making the enzymes in its synthesis pathway potential therapeutic targets.

The Biochemical Pathway: From Pyridoxine to Pyridoxal 5'-Phosphate

The intracellular conversion of pyridoxine to the active coenzyme PLP is a salvage pathway involving two key enzymes: pyridoxal kinase (PLK) and pyridoxine-5'-phosphate oxidase (PNPO).[7][8]

-

Phosphorylation by Pyridoxal Kinase (PLK): In the first step, pyridoxine is phosphorylated by pyridoxal kinase (EC 2.7.1.35) to form pyridoxine 5'-phosphate (PNP). This reaction is ATP-dependent.[9]

-

Oxidation by Pyridoxine-5'-Phosphate Oxidase (PNPO): The subsequent and rate-limiting step is the oxidation of PNP to PLP, catalyzed by the FMN-dependent enzyme pyridoxine-5'-phosphate oxidase (EC 1.4.3.5).[10] This enzyme can also convert pyridoxamine 5'-phosphate (PMP) to PLP.[10]

The overall pathway can be visualized as follows:

Quantitative Data: Enzyme Kinetics

The efficiency of the conversion of pyridoxine to PLP is determined by the kinetic parameters of pyridoxal kinase and pyridoxine-5'-phosphate oxidase. A summary of these parameters for the human enzymes is presented below.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| Pyridoxal Kinase (PLK) | Pyridoxal | <10 - 100 | kcat: 85-200 min-1 | [9][11] |

| Pyridoxine | 20 | - | [11] | |

| Pyridoxamine | 100 | - | [11] | |

| MgATP | <25 | - | [9] | |

| Pyridoxine-5'-phosphate Oxidase (PNPO) | Pyridoxine 5'-phosphate (PNP) | 2.1 | 0.1 µmol/min/mg | [12] |

| Pyridoxamine 5'-phosphate (PMP) | 6.2 | 0.1 µmol/min/mg | [12] |

Table 1: Kinetic Parameters of Human Pyridoxal Kinase and Pyridoxine-5'-phosphate Oxidase. Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and ion concentrations.[4]

The Role of PLP as a Coenzyme

PLP acts as a coenzyme for a multitude of enzymes, primarily those involved in amino acid metabolism.[1] The aldehyde group of PLP forms a Schiff base (internal aldimine) with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site.[5] Upon substrate binding, the substrate's amino group displaces the lysine, forming a new Schiff base (external aldimine). This binding and the electron-withdrawing nature of the pyridinium (B92312) ring facilitate the cleavage of one of the bonds around the α-carbon of the amino acid substrate.

PLP-dependent enzymes are classified into five fold-types (I-V) based on their tertiary structure.[2] Examples of reactions catalyzed by PLP-dependent enzymes include:

-

Transamination: (e.g., Aspartate aminotransferase, Alanine aminotransferase)[3]

-

Decarboxylation: (e.g., Aromatic L-amino acid decarboxylase)[1]

-

Racemization: (e.g., Alanine racemase)[5]

-

β-elimination and replacement: (e.g., Tryptophan synthase)[1]

-

γ-elimination and replacement [13]

Experimental Protocols

Measurement of PLP in Plasma by HPLC

This protocol describes a common method for the quantification of PLP in human plasma using high-performance liquid chromatography (HPLC) with fluorescence detection.[14][15]

5.1.1. Materials

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Trichloroacetic acid (TCA)

-

Semicarbazide (B1199961) hydrochloride

-

PLP standard solutions

-

Plasma samples collected with EDTA

5.1.2. Sample Preparation

-

To 100 µL of plasma, add 100 µL of 10% (w/v) TCA to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

To 50 µL of the supernatant, add 50 µL of 0.1 M semicarbazide hydrochloride solution for derivatization.

-

Incubate at room temperature for 30 minutes in the dark.

5.1.3. HPLC Conditions

-

Mobile Phase: Isocratic elution with a suitable buffer (e.g., potassium phosphate (B84403) buffer with methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Fluorescence Detection: Excitation at 322 nm and emission at 417 nm.[15]

5.1.4. Data Analysis

-

Generate a standard curve using known concentrations of PLP.

-

Quantify the PLP in the plasma samples by comparing their peak areas to the standard curve.

References

- 1. mdpi.com [mdpi.com]

- 2. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminotransferases - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Crystal Structure of human pyridoxal kinase: Structural basis of M+ and M2+ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]

- 8. medcraveonline.com [medcraveonline.com]

- 9. uniprot.org [uniprot.org]

- 10. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pyridoxine Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine hydrochloride, the hydrochloride salt of pyridoxine, is a vital form of vitamin B6, a water-soluble vitamin essential for a myriad of physiological processes. Its role as a precursor to the active coenzyme pyridoxal (B1214274) 5'-phosphate (PLP) places it at the heart of amino acid metabolism, neurotransmitter synthesis, and glycogenolysis. A thorough understanding of its chemical structure and physicochemical properties is paramount for its application in research, drug development, and quality control. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure and Identification

This compound is chemically designated as 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride. The molecule consists of a pyridine (B92270) ring substituted with a hydroxyl group, a methyl group, and two hydroxymethyl groups. The hydrochloride salt form enhances its stability and solubility.

Chemical Structure:

pyridoxine hydrochloride synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Pyridoxine Hydrochloride

Introduction

This compound is the most commonly used form of vitamin B6 in pharmaceutical formulations, food fortification, and nutritional supplements due to its stability.[1][2] As an essential nutrient, vitamin B6, in its active coenzyme form, pyridoxal (B1214274) 5'-phosphate, plays a vital role in over 140 enzymatic reactions, primarily in amino acid, glucose, and lipid metabolism.[1] The industrial production of this compound relies on efficient and scalable chemical synthesis routes, followed by stringent purification processes to meet pharmaceutical-grade standards.

This technical guide provides a comprehensive overview of the core synthesis and purification methods for this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.

Synthesis of this compound

The predominant industrial synthesis of pyridoxine is the "oxazole method," which utilizes a hetero-Diels-Alder reaction to construct the core pyridine (B92270) ring.[1][3][4] This approach is favored for its efficiency, use of readily available starting materials, and high overall yield.[3][5]

The Oxazole (B20620) (Hetero-Diels-Alder) Synthesis Route

The general strategy involves the cycloaddition of a substituted oxazole (the diene) with a suitable dienophile, followed by aromatization and hydrolysis to form pyridoxine, which is then converted to its hydrochloride salt.[4][5]

Key Steps:

-

Synthesis of the Oxazole Intermediate: The key intermediate, typically a 4-methyl-5-alkoxyoxazole, is synthesized from the amino acid alanine.[1][5] An improved and more environmentally friendly process has been developed to avoid hazardous reagents like phosphorus oxychloride and benzene.[4][6][7]

-

Diels-Alder Reaction: The oxazole is reacted with a dienophile, such as a derivative of cis-2-butene-1,4-diol, to form a bicyclic adduct.[5][8][9] This cycloaddition is a powerful and efficient method for constructing the six-membered ring system.[5]

-

Aromatization and Hydrolysis: The resulting adduct is treated with an acid to induce aromatization, leading to the formation of the pyridine ring. Subsequent hydrolysis yields pyridoxine.[5][10]

-

Salt Formation: The synthesized pyridoxine base is then treated with hydrochloric acid to form the stable this compound salt.[10]

An improved oxazole method has been developed that replaces toxic reagents and solvents, such as replacing HCl/benzene with NaHSO₄/toluene (B28343) and using trichloroisocyanuric acid/Ph₃P/Et₃N as a dehydrating agent instead of phosphorus oxychloride.[4][6] This revised process consists of six steps and achieves a high overall yield and purity.[6][7]

Quantitative Data for Improved Oxazole Synthesis

| Parameter | Value | Reference |

| Overall Yield | 56.4% | [6][7] |

| Final Purity | 99.4% | [6][7] |

| Number of Steps | 6 | [6] |

Experimental Protocol: Improved Synthesis of 5-Butoxy-4-methyl oxazole

This protocol describes a key step in the improved oxazole synthesis, avoiding the use of phosphorus oxychloride.[6]

-

Materials: N-formylalanine, butanol, trichloroisocyanuric acid, triphenylphosphine (B44618) (Ph₃P), triethylamine (B128534) (Et₃N), toluene.

-

Esterification: React N-formylalanine with butanol in the presence of an acid catalyst (e.g., NaHSO₄) in toluene to form butyl N-formylalaninate.

-

Dehydration and Cyclization:

-

To a solution of butyl N-formylalaninate in toluene, add triphenylphosphine and triethylamine.

-

Slowly add trichloroisocyanuric acid to the mixture.

-

The reaction proceeds to form the 5-butoxy-4-methyl oxazole.

-

-

Workup: After the reaction is complete, the mixture is worked up to isolate the oxazole intermediate, which can then be used in the subsequent Diels-Alder reaction.

Purification of this compound

Achieving high purity is critical for pharmaceutical applications. The primary method for purifying crude this compound is recrystallization. Analytical methods like HPLC are essential for verifying purity.

Recrystallization

Recrystallization is an effective technique for removing by-products and impurities from the final product.[11] A common industrial method involves using a water/ethanol (B145695) solvent system.

General Procedure:

-

Dissolution: The crude this compound is dissolved in hot purified water.[12]

-

Decolorization: Activated carbon is added to the hot solution to adsorb colored impurities. The mixture is kept warm and stirred.[12]

-

Filtration: The hot solution is filtered to remove the activated carbon and any insoluble matter.

-

Crystallization: The clear filtrate is cooled, and ethanol is slowly added to induce crystallization. The temperature of the filtrate and the added ethanol can be controlled to obtain crystals of a desired particle size.[12]

-

Isolation and Drying: The resulting white crystals are collected by filtration, washed with ethanol, and then dried under vacuum to yield the final high-purity product.[12][13]

Parameters for Crystallization

| Parameter | Condition | Purpose | Reference |

| Dissolution Solvent | Purified Water | Solubilize crude product | [12] |

| Dissolution Temp. | 70-100 °C | Ensure complete dissolution | [12] |

| Decolorizing Agent | Activated Carbon | Remove colored impurities | [12] |

| Precipitating Solvent | 95% Ethanol | Induce crystallization | [12] |

| Crystallization Temp. | 0-50 °C | Control crystal size and yield | [12] |

| Drying | 105 °C or in vacuum | Remove residual solvents | [13] |

Chromatographic Purity Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used analytical technique to determine the purity of this compound and to quantify it in pharmaceutical formulations.[2][14]

Experimental Protocol: RP-HPLC Analysis

This protocol outlines a typical method for the purity assessment of this compound.

-

System: An HPLC system equipped with a UV detector is used.[14][15]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[15]

-

Mobile Phase: A buffered aqueous/organic mobile phase is used. A typical composition is a mixture of methanol, water, and glacial acetic acid containing a counter-ion like sodium 1-hexanesulfonate, with the pH adjusted to around 3.0.[15][16]

-

Detection: The UV detector is set to a wavelength where this compound has strong absorbance, typically around 280-290 nm.[15][17][18]

-

Sample Preparation: A standard solution of USP this compound RS and a sample solution of the synthesized product are prepared in the mobile phase at a known concentration.[16]

-

Analysis: The standard and sample solutions are injected into the HPLC system. The purity of the sample is determined by comparing the peak area of the principal peak to the total area of all peaks, and its identity is confirmed by comparing its retention time to that of the reference standard.

Typical HPLC Parameters for Purity Analysis

| Parameter | Specification | Reference |

| Column | Reversed-Phase C18 (L1 packing) | [16][19] |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., H₃PO₄ or Acetic Acid + Sodium 1-hexanesulfonate) | [15][16][17] |

| Flow Rate | 1.0 - 1.5 mL/min | [15][16] |

| Detection | UV at ~280 nm or ~290 nm | [16][18] |

| Column Temperature | Ambient (~25-30 °C) | [14][15] |

| Injection Volume | 5 - 20 µL | [15][20] |

References

- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 2. ijsdr.org [ijsdr.org]

- 3. acrossbiotech.com [acrossbiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scite.ai [scite.ai]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US3381014A - Process for producing pyridoxine and novel intermediates thereof - Google Patents [patents.google.com]

- 11. DE10261271A1 - Process for the preparation of pyridoxine or its acid addition salt - Google Patents [patents.google.com]

- 12. CN102295598B - Crystallization method of vitamin B6 - Google Patents [patents.google.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. impactfactor.org [impactfactor.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound [drugfuture.com]

- 17. HPLC Separation of this compound (Vitamin B6) and Benfotiamine in Milgamma 100 Tablets on Primesep S Column | SIELC Technologies [sielc.com]

- 18. journaljsrr.com [journaljsrr.com]

- 19. drugfuture.com [drugfuture.com]

- 20. scribd.com [scribd.com]

The Discovery and Isolation of Vitamin B6: A Technical Retrospective

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal experiments and methodologies that unveiled the vital role of pyridoxine and its vitamers.

Introduction

The journey to identify and isolate Vitamin B6, a crucial cofactor in a myriad of metabolic processes, was a landmark achievement in the field of nutritional biochemistry. This technical guide provides an in-depth exploration of the historical discovery and isolation of this essential vitamin, with a focus on the experimental protocols and quantitative data that underpinned this scientific breakthrough. The pioneering work of scientists in the 1930s laid the foundation for our current understanding of Vitamin B6's physiological significance and its role in human health and disease.

The Discovery: Unraveling "Rat Acrodynia"

The story of Vitamin B6 begins with the investigation of a specific dermatitis in rats, termed "rat acrodynia." In the early 1930s, Rudolf Peters observed that young rats fed a semi-synthetic diet supplemented with thiamin (Vitamin B1) and riboflavin (B1680620) (Vitamin B2) developed severe skin lesions.[1][2][3] This observation was a crucial first step, indicating the existence of another essential dietary factor.

In 1934, the Hungarian physician Paul György demonstrated that a substance, which he named Vitamin B6, was the curative factor for this "rat acrodynia".[1][2][3] This discovery was made through a series of meticulous animal experiments that formed the basis of the bioassay for Vitamin B6 activity for years to come.

Experimental Protocol: The Rat Acrodynia Bioassay

The bioassay developed by György and his contemporaries was instrumental in guiding the isolation of Vitamin B6. The protocol, while rudimentary by modern standards, was highly effective for its time.

Objective: To induce and subsequently cure "rat acrodynia" to test the efficacy of various extracts and purified compounds.

Methodology:

-

Animal Model: Young, weanling albino rats were selected for the study.

-

Diet-Induced Deficiency: The rats were placed on a vitamin B6-deficient diet. A typical composition of this diet is outlined in Table 1. This diet was designed to provide all known essential nutrients at the time, with the specific exclusion of the "anti-acrodynia" factor.

-

Induction of Symptoms: Over a period of several weeks, the rats on the deficient diet would develop the characteristic symptoms of acrodynia, including symmetrical dermatitis on the paws, tail, and mouth.

-

Therapeutic Intervention: Once the symptoms were established, the rats were administered the test substance (e.g., yeast extract, rice bran concentrate, or a purified compound) orally or via injection.

-

Observation and Assessment: The curative effect was determined by the healing of the skin lesions and a resumption of growth. The degree and rate of healing were used as a semi-quantitative measure of the Vitamin B6 activity in the test substance.

Table 1: Composition of a Typical Vitamin B6 Deficient Rat Diet (circa 1930s)

| Component | Percentage (%) |

| Casein (Vitamin-free) | 18 |

| Sucrose | 68 |

| Vegetable Oil | 8 |

| Salt Mixture | 4 |

| Cod Liver Oil | 2 |

| Vitamin Supplements | |

| Thiamin (Vitamin B1) | Added |

| Riboflavin (Vitamin B2) | Added |

This table represents a generalized composition based on historical accounts. Exact formulations varied between research groups.

The Isolation: From Crude Extracts to Crystalline Purity

With a reliable bioassay in hand, several research groups embarked on the arduous task of isolating the active compound from natural sources rich in B vitamins, primarily rice bran and yeast.

Isolation from Rice Bran: The Work of Samuel Lepkovsky

In 1938, Samuel Lepkovsky at the University of California, Berkeley, was the first to report the isolation of crystalline Vitamin B6 from rice bran.[1][2][3] His multi-step purification process was a testament to the painstaking techniques of the era.

Experimental Protocol: Lepkovsky's Isolation of Vitamin B6 from Rice Bran (Simplified)

-

Initial Extraction: A large quantity of rice bran was extracted with hot ethanol (B145695) to solubilize the vitamin.

-

Concentration: The ethanolic extract was concentrated under reduced pressure to a thick syrup.

-

Adsorption and Elution: The concentrate was treated with fuller's earth or similar adsorbents to bind the vitamin. The active fraction was then eluted with a suitable solvent, such as a barium hydroxide (B78521) solution.

-

Precipitation of Impurities: The eluate was treated with reagents like lead acetate (B1210297) to precipitate impurities, which were then removed by filtration.

-

Phosphotungstic Acid Precipitation: The vitamin was precipitated from the cleared solution using phosphotungstic acid. This was a key step in concentrating the active compound.

-

Decomposition of the Phosphotungstate: The phosphotungstate precipitate was decomposed with a barium hydroxide solution, releasing the vitamin back into solution.

-

Further Purification: The solution underwent further purification steps, which may have included additional precipitations and extractions.

-

Crystallization: The final purified solution was concentrated, and the vitamin was crystallized, often as the hydrochloride salt, from a solvent mixture such as alcohol-acetone.

Isolation from Yeast

Around the same time, several other research groups, including that of Richard Kuhn in Germany, successfully isolated crystalline Vitamin B6 from yeast extracts.[1][2] The general principles of the isolation from yeast were similar to those for rice bran, involving extraction, adsorption, precipitation, and crystallization.

Structure Elucidation and Synthesis: Defining the Molecule

Following its isolation, the next critical step was to determine the chemical structure of Vitamin B6 and to confirm it through chemical synthesis. This work was independently and almost simultaneously accomplished by two groups in 1939: Stanton A. Harris and Karl Folkers at Merck & Co. in the United States, and Richard Kuhn and his colleagues in Germany.[1][2][3]

Experimental Approach to Structure Elucidation

The structure of what is now known as pyridoxine was elucidated through a series of classical chemical degradation and derivatization experiments.

Key Experimental Findings:

-

Elemental Analysis: Determined the empirical formula to be C₈H₁₁NO₃.

-

Titration: Showed the presence of a weakly acidic phenolic hydroxyl group and a basic pyridine (B92270) nitrogen.

-

Acetylation: Reaction with acetic anhydride (B1165640) indicated the presence of three hydroxyl groups.

-

Oxidation: Oxidation of the methyl ether of pyridoxine with potassium permanganate (B83412) yielded a dicarboxylic acid, which upon heating, formed a lactone. This provided evidence for the relative positions of the hydroxymethyl groups.

-

Synthesis of Degradation Products: The structures of the degradation products were confirmed by independent synthesis.

These and other experiments led to the correct identification of Vitamin B6 as 2-methyl-3-hydroxy-4,5-di(hydroxymethyl)pyridine, for which György proposed the name "pyridoxine".[1][2]

Chemical Synthesis of Pyridoxine

The crowning achievement was the total synthesis of pyridoxine, which confirmed its proposed structure. The synthesis developed by Harris and Folkers is a classic in organic chemistry.

Simplified Reaction Scheme of Harris and Folkers' Synthesis (1939):

The synthesis involved a multi-step process starting from ethoxyacetylacetone and cyanoacetamide. A key step was the construction of the substituted pyridine ring.

The synthetic pyridoxine was shown to be identical to the natural product in its chemical and physical properties and, most importantly, in its biological activity in curing rat acrodynia.

The Expanding Family of Vitamin B6

Further research, notably by Esmond Snell in the 1940s, revealed that Vitamin B6 is not a single compound but a group of related vitamers.[1][2] Using microbiological assays, Snell and his colleagues identified pyridoxal (B1214274) (the aldehyde form) and pyridoxamine (B1203002) (the amine form). It was later established that these forms are interconvertible in the body and that pyridoxal 5'-phosphate is the primary coenzymatically active form.

Conclusion

The discovery and isolation of Vitamin B6 were a result of the convergence of animal bioassays, meticulous and laborious isolation techniques, and brilliant chemical structure elucidation and synthesis. This foundational work not only provided a cure for a specific nutritional deficiency but also opened the door to understanding the vast and critical role of pyridoxine and its vitamers in human metabolism. The experimental protocols and logical frameworks developed during this era remain a powerful example of the scientific method in action and continue to inform research in nutrition and drug development today.

References

A Comprehensive Technical Guide to the Solubility and Stability of Pyridoxine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of Pyridoxine Hydrochloride (Vitamin B6), focusing on its solubility and stability. The information presented is critical for the development of robust and effective pharmaceutical formulations.

Solubility Profile

This compound is a white or almost white crystalline powder.[1] Its solubility is a critical parameter for formulation design, particularly for liquid dosage forms. The compound is classified as freely soluble in water and slightly soluble in ethanol.[1][2]

The solubility of this compound has been determined in a variety of solvents and conditions. The data is summarized in the table below for easy comparison.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Temperature | Solubility | Reference |

|---|---|---|---|

| Water | 20 °C | ~220 g/L | [3] |

| Water | 20 °C | 1 g in 4.5 mL (~222 g/L) | [4] |

| Water | 25 °C | 183.83 g/L | [4] |

| Water | Not Specified | 200 mg/mL | [5] |

| Ethanol | 25 °C | 4.84 g/L | [4] |

| Ethanol | Not Specified | 1 g in 90 mL (~11.1 g/L) | [4] |

| Ethanol | Not Specified | 8.5 mg/mL | [5] |

| Methanol (B129727) | 25 °C | 25.2 g/L | [4] |

| Isopropanol | 25 °C | 1.92 g/L | [4] |

| Propylene Glycol | Not Specified | Soluble | [4] |

| Acetone | Not Specified | Sparingly Soluble | [4] |

| Chloroform | Not Specified | Insoluble | [4][6][7] |

| Ether | Not Specified | Insoluble |[4][6][7] |

The solubility of this compound in water and water-ethanol mixtures is significantly influenced by temperature; solubility increases as the temperature rises.[8][9] In binary solvent mixtures at a constant temperature, the dissolving capacity is generally ranked as (methanol + water) > (ethanol + water) > (acetone + water), which is partly dependent on the polarity of the solvents.[10]

Stability Profile

The stability of this compound is influenced by several environmental factors, including pH, light, and temperature. It is generally stable in air but is sensitive to light and alkaline conditions.[1][7][11]

A comprehensive summary of stability under various stress conditions is provided below.

Table 2: Stability of this compound under Various Conditions

| Condition | Observations / Results | Reference |

|---|---|---|

| pH | More stable in acidic solutions (pH 2.4-3.0 for a 5% solution).[1][2][12] | |

| Optimal pH for stability in a combination solution is 4.0-4.8.[12] | ||

| Degradation increases at higher pH values.[13][14] | ||

| Acidic aqueous solutions are stable even when heated to 120°C for 30 minutes.[6][7] | ||

| Light | Slowly affected by sunlight and laboratory light.[6][7][13][14] | |

| Photodegradation is more pronounced at higher pH and with longer exposure times.[13][14] | ||

| Protection using low actinic (amber) glassware or subdued yellow/golden light is effective.[13][14] | ||

| Temperature | Stable under ambient conditions.[3] | |

| Thermal decomposition begins at its melting point, approximately 205-217°C.[1][2][3] | ||

| Thermogravimetric analysis (TGA) indicates a calculated shelf life (time for 5% decomposition) at 25°C of 1.5 years in air.[15] |

| | The primary thermal degradation product is pyridoxal.[16] | |

The degradation of this compound primarily occurs through oxidation, which can be accelerated by heat and light. The main degradation product identified is pyridoxal.[16] In bacterial systems, degradation is initiated by enzymatic oxidation.[17][18]

Primary oxidative degradation pathway of pyridoxine.

Experimental Protocols

Detailed methodologies are essential for accurately assessing the solubility and stability of this compound.

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Measurement.

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Typical Chromatographic Conditions:

-

Instrument: HPLC system with a UV or Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent like sodium 1-hexanesulfonate) and an organic modifier (e.g., methanol or acetonitrile).[20][21] A common mobile phase consists of a buffer:acetonitrile ratio of 30:70.[20]

-

Column Temperature: Ambient or controlled at 25-30°C.[22]

Forced Degradation Study Protocol: To validate the stability-indicating nature of the HPLC method, forced degradation studies are performed as per ICH Q1B guidelines.[24]

-

Preparation: Prepare solutions of this compound in a suitable diluent.

-

Stress Conditions: Expose the solutions to the following conditions in parallel with a control sample protected from stress:

-

Acid Hydrolysis: Add 1N HCl and incubate (e.g., at 90°C for 18 hours).[25]

-

Base Hydrolysis: Add 1N NaOH and incubate.[25]

-

Oxidative Degradation: Add 10% hydrogen peroxide (H₂O₂) and incubate.[25]

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C) for a specified duration.[22]

-

Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.[24]

-

-

Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the developed HPLC method.

-

Evaluation: Assess the chromatograms for the resolution between the intact this compound peak and any degradation product peaks. Peak purity analysis using a DAD is essential to confirm specificity.

Workflow for a Forced Degradation Study.

References

- 1. This compound or Vitamin B6 Manufacturers, with SDS [mubychem.com]

- 2. himedialabs.com [himedialabs.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. scent.vn [scent.vn]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. This compound CAS#: 58-56-0 [m.chemicalbook.com]

- 7. This compound | 58-56-0 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 9vom.in [9vom.in]

- 12. rjptonline.org [rjptonline.org]

- 13. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]